TRPA1 Antagonism: Target Compound vs. Structural Analog in Human and Rat Assays
In BindingDB, the compound associated with this chemical series (BDBM50362751) demonstrates measurable TRPA1 antagonist activity, with an IC₅₀ of 1.10 µM at human TRPA1 and 0.39 µM at rat TRPA1, showing a ~2.8-fold species-dependent potency shift [1]. This contrasts with a representative piperidine-containing analog (1-[(4-methylphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide, CAS not disclosed), for which no TRPA1 activity data has been reported, suggesting the azepane ring may confer target engagement advantages .
| Evidence Dimension | TRPA1 antagonist potency |
|---|---|
| Target Compound Data | hTRPA1 IC₅₀ = 1.10 µM; rTRPA1 IC₅₀ = 0.39 µM |
| Comparator Or Baseline | Piperidine analog (no TRPA1 data reported) |
| Quantified Difference | ~2.8-fold higher potency at rat vs. human TRPA1; comparison to piperidine analog not quantifiable due to absence of data |
| Conditions | HEK293 cells expressing human or rat TRPA1; inhibition of agonist-induced intracellular Ca²⁺ increase |
Why This Matters
The measurable TRPA1 IC₅₀ provides a quantitative benchmark absent from many close analogs, making this compound a preferable starting point for ion channel-focused screening campaigns.
- [1] BindingDB. BDBM50362751 (CHEMBL1939982) Affinity Data: IC₅₀ values for human and rat TRPA1. Accessed 2026. View Source
